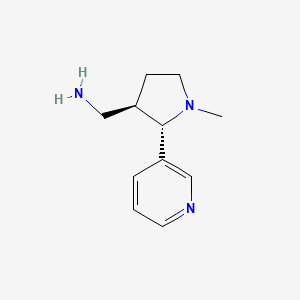
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Addition reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or its substituents.
科学研究应用
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 4,5-Diphenyl-2-methylthiazolium iodide
- 3-Ethyl-2-methylthiazolium iodide
- 4,5-Diphenylthiazolium iodide
Comparison
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
属性
CAS 编号 |
97453-89-9 |
|---|---|
分子式 |
C18H18INS |
分子量 |
407.3 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SBQUDTMUNCFHNJ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
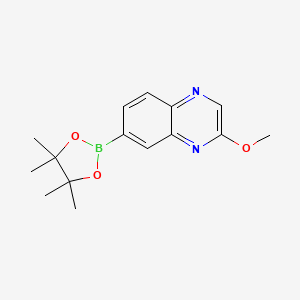
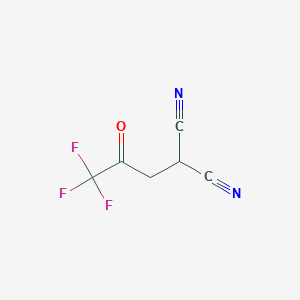

![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
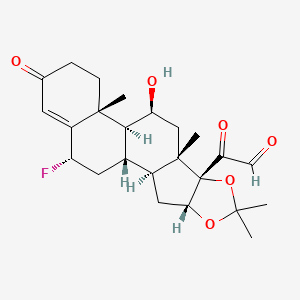
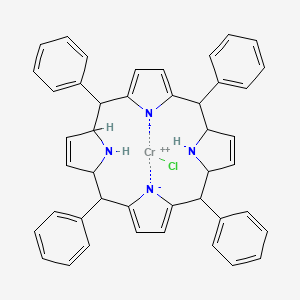
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
